molecular formula C14H10ClN5O B15102941 2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B15102941
M. Wt: 299.71 g/mol
InChI Key: OWQIYCGUEVYZFZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-aminophenyltetrazole in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while cycloaddition reactions can produce triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the tetrazole ring and the chlorine atom. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C14H10ClN5O

Molecular Weight

299.71 g/mol

IUPAC Name

2-chloro-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10ClN5O/c15-11-6-2-1-5-10(11)14(21)17-12-7-3-4-8-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

OWQIYCGUEVYZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3)Cl

Origin of Product

United States

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